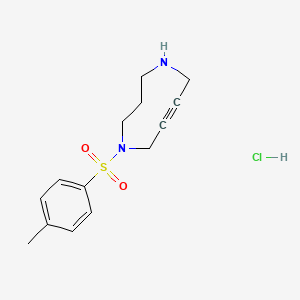

DACN(Tos)*HCl

Description

Historical Evolution of Strain-Promoted Cycloaddition Reagents

The journey to modern strain-promoted cycloaddition reagents began with the foundational work on 1,3-dipolar cycloadditions. nobelprize.org A significant milestone was the Huisgen 1,3-dipolar cycloaddition of azides with unstrained, linear alkynes, a reaction with slow kinetics. issuu.com The development of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal, a key example of "click chemistry," dramatically accelerated this transformation. issuu.com However, the cytotoxicity of the copper catalyst limited its application in living systems. issuu.comissuu.com

This limitation spurred the development of copper-free click chemistry, with the Staudinger ligation being an early bioorthogonal reaction. wikipedia.orgacs.org The true breakthrough for copper-free click chemistry came with the exploitation of ring strain in cyclic alkynes to promote the reaction with azides. nih.gov As early as 1961, Wittig and Krebs observed the high reactivity of cyclooctyne (B158145) with phenyl azide (B81097). issuu.com This observation was later capitalized upon by Carolyn Bertozzi and her group, who pioneered the use of strained cyclooctynes in bioorthogonal chemistry. wikipedia.org

The first-generation cyclooctyne, OCT, while reactive under biological conditions, suffered from poor water solubility and kinetics that were only a marginal improvement over the Staudinger ligation. wikipedia.org This led to the development of a series of improved cyclooctynes, including aryl-less (ALO), monofluorinated (MOFO), and difluorinated (DIFO) cyclooctynes, each designed to enhance properties like water solubility and reaction rates. wikipedia.org Further advancements saw the introduction of dibenzo-fused cyclooctynes (e.g., DBCO) and bicyclo[6.1.0]non-4-yne (BCN), which exhibited even higher reactivity due to increased ring strain. issuu.comissuu.com The development of these reagents has been instrumental in expanding the toolkit for chemical biologists, enabling the study of biomolecules in their native environments. acs.org

Significance of DACN(Tos)HCl within the Cycloalkyne Reagent Class

Amidst the landscape of diverse cycloalkyne reagents, 4,8-diazacyclononynes (DACNs), and specifically DACN(Tos)HCl, have emerged as a significant and highly advantageous class of compounds for strain-promoted azide-alkyne cycloadditions. iris-biotech.deiris-biotech.de These heteroatom-embedded medium-sized cycloalkynes offer a unique combination of properties that set them apart from their predecessors. iris-biotech.de

Comparative Analysis with Established Cyclooctyne Systems

DACN reagents exhibit notable differences and, in many aspects, improvements over established cyclooctyne systems like OCT and its derivatives. While cyclooctynes have been foundational to SPAAC, they are not without their drawbacks, including potential thermal decomposition and oligomerization during storage and handling due to their high reactivity. iris-biotech.deiris-biotech.de Furthermore, some cyclooctynes can undergo side reactions with biological thiols, which can diminish their bioorthogonality. issuu.comiris-biotech.de

In contrast, DACNs have been shown to possess high thermal and chemical stability, a crucial attribute for a reliable research reagent. iris-biotech.deiris-biotech.de Moreover, DACNs exhibit increased hydrophilicity compared to many cyclooctynes, which is beneficial for reactions in aqueous biological environments. issuu.comiris-biotech.de In terms of reactivity, DACN has been reported to be twice as reactive as OCT. issuu.comiris-biotech.de

| Reagent Class | Key Characteristics | Advantages | Limitations |

|---|---|---|---|

| Cyclooctynes (e.g., OCT, DIFO, DBCO) | Eight-membered carbon ring containing a strained alkyne. Reactivity is tuned by substituents and ring fusion. wikipedia.orgissuu.com | Well-established, with a range of reactivities available. wikipedia.org High reactivity in some derivatives (e.g., DBCO). issuu.com | Some derivatives have limited water solubility and can be prone to thermal instability and side reactions with thiols. wikipedia.orgiris-biotech.de |

| DACNs (e.g., DACN(Tos)HCl) | Nine-membered ring with two nitrogen atoms and a strained alkyne. iris-biotech.de | High thermal and chemical stability. iris-biotech.deiris-biotech.de Increased hydrophilicity. issuu.comiris-biotech.de Comparable or higher reactivity than early cyclooctynes. issuu.comiris-biotech.de Versatile functionalization at the nitrogen atoms. iris-biotech.deiris-biotech.de | A relatively newer class of reagents compared to some cyclooctynes. issuu.com |

Advantages in Reactivity and Stability Profiles for Research Applications

The combination of high reactivity and enhanced stability makes DACN(Tos)HCl a superior choice for a wide array of research applications, from bioconjugation to materials science. iris-biotech.demedchemexpress.com The high thermal and chemical stability of DACNs translates to a longer shelf-life and more reliable experimental outcomes, mitigating the issues of decomposition and oligomerization seen with some highly reactive cyclooctynes. issuu.comiris-biotech.de

The reactivity of DACNs is comparable to that of many cyclooctynes, ensuring efficient cycloaddition reactions. iris-biotech.de This reactivity, coupled with high selectivity towards ynophiles (alkyne-loving species), makes them excellent tools for clean and specific chemical ligations. issuu.comiris-biotech.de The increased hydrophilicity of the DACN framework is a significant practical advantage for applications in biological systems, where solubility in aqueous media is paramount. issuu.comiris-biotech.de

Structural Elucidation and Its Implications for Reactivity

The unique reactivity and stability of DACN(Tos)HCl are direct consequences of its distinct molecular architecture. Structural analysis provides critical insights into the origins of its advantageous properties. iris-biotech.dekent.ac.uk

Analysis of Endocyclic Alkyne Strain and Conformation

Like other strained cycloalkynes, the reactivity of DACN(Tos)HCl in SPAAC is driven by the significant distortion of the alkyne bond from its ideal linear geometry. iris-biotech.de The alkyne moiety within the nine-membered ring is forced into a bent conformation, leading to a considerable amount of ring strain. iris-biotech.demedchemexpress.com This strain is released during the [3+2] cycloaddition with an azide, providing a thermodynamic driving force for the reaction to proceed rapidly without the need for a catalyst. issuu.com The degree of bending of the alkyne is a critical factor influencing its reactivity. iris-biotech.de

Role of Diazacyclononyne Framework in Functionalization

A key feature of the DACN scaffold is the presence of two endocyclic nitrogen atoms. iris-biotech.deiris-biotech.de This diazacyclononyne framework is not merely a structural support for the strained alkyne but also serves as a versatile platform for functionalization. iris-biotech.deiris-biotech.de The nitrogen atoms can be used as connection points for a variety of functional units, allowing for the synthesis of a diverse range of DACN derivatives with tailored properties. iris-biotech.deiris-biotech.de

The tosyl (Tos) group in DACN(Tos)HCl is an electron-withdrawing group, which can influence the electronic properties of the alkyne and contribute to its reactivity. wikidoc.org The tosyl group can also serve as a protecting group for one of the nitrogen atoms. quizlet.com This ability to easily modify the DACN core at the nitrogen positions allows for the attachment of reporter molecules, affinity tags, or linkers for conjugation to other molecules, rendering the compound functionally versatile for a multitude of applications in click chemistry. iris-biotech.deiris-biotech.deiris-biotech.de

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yne;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S.ClH/c1-13-5-7-14(8-6-13)19(17,18)16-11-3-2-9-15-10-4-12-16;/h5-8,15H,4,9-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZOSSXITQXUOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCC#CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

*synthetic Methodologies and Derivatization Strategies for Dacn Tos Hcl and Analogues

Seminal Synthetic Routes to 4,8-Diazacyclononynes

One-Pot Synthesis Approaches

The key steps in the one-pot synthesis are as follows:

Cobalt Complexation: 2-butyne-1,4-diol (B31916) is reacted with dicobalt octacarbonyl (Co₂(CO)₈) to form a stable hexacarbonyldicobalt complex. This complex protects the alkyne and activates the adjacent positions for nucleophilic attack. thieme-connect.comthieme-connect.com

Cyclization (Double Nicholas Reaction): A suitable N,N'-disubstituted-1,3-propanediamine derivative is added to the cobalt complex in the presence of a Lewis acid, typically boron trifluoride diethyl etherate (BF₃·OEt₂). thieme-connect.com This triggers a double intramolecular cyclization, forming the nine-membered ring.

Decomplexation: The final step is the oxidative removal of the cobalt moiety to regenerate the free alkyne. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) are used for this purpose. thieme-connect.com

This one-pot procedure has been successfully applied to synthesize various DACN analogues with different N-substituents, demonstrating its versatility. thieme-connect.com For instance, the synthesis of N,N'-ditosyl-4,8-diazacyclononyne (NTs-DACN) was achieved in a 77% yield on a 10 mmol scale through this method. thieme-connect.com

Methodological Advancements in Core Skeleton Construction

While the one-pot double Nicholas reaction is highly effective, research has continued to refine the construction of heteroatom-embedded medium-sized cycloalkynes. An alternative general synthetic route involves several key transformations, including electrophile-promoted cyclization, Sonogashira coupling, and the Nicholas reaction, followed by decomplexation. acs.org This modular approach allows for the creation of diverse heterocycloalkynes fused to other heterocyclic cores, providing a pathway to fine-tune the electronic properties and the stability-reactivity balance of the strained alkyne. acs.org By varying the nature of the fused heterocycle and the heteroatoms within the strained ring, researchers can optimize the reagent for specific applications. acs.org

Functionalization and Derivatization of the DACN Scaffold

The true power of the DACN scaffold lies in its functional versatility. The two endocyclic nitrogen atoms provide handles for introducing a wide array of substituents, which can modulate the compound's properties and allow for its conjugation to other molecules. issuu.comiris-biotech.de

N-Sulfonylation Protocols (e.g., Tosyl, Mesyl, Ns)

N-sulfonylation is a primary method for modifying the DACN core. The electron-withdrawing nature of sulfonyl groups enhances the reactivity of the alkyne in SPAAC reactions. The synthesis of these derivatives typically involves using the corresponding N,N'-disulfonyl-1,3-propanediamine in the one-pot cyclization procedure. thieme-connect.com

Tosyl (Ts): N,N'-di-p-toluenesulfonyl-1,3-propanediamine is used as the diamine component in the one-pot synthesis to yield N,N'-ditosyl-4,8-diazacyclononyne (NTs-DACN). thieme-connect.com The hydrochloride salt of the monosubstituted version, DACN(Tos)•HCl, is a commonly used reagent. issuu.comissuu.com

Nosyl (Ns): Similarly, using N,N'-di-(2-nitrobenzenesulfonyl)-1,3-propanediamine allows for the synthesis of N,N'-dinosyl-4,8-diazacyclononyne (NNs-DACN). thieme-connect.com

Mesyl (Ms): To create DACN derivatives with smaller and more hydrophilic substituents, N,N'-dimesyl-1,3-propanediamine can be employed. The resulting N,N'-dimesyl-4,8-diazacyclononyne (NMs-DACN) has been shown to have higher water solubility than the tosylated analogues. oup.com

| Sulfonyl Group | Precursor Diamine | Resulting DACN | Key Property |

| Tosyl (Ts) | N,N'-ditosyl-1,3-propanediamine | NTs-DACN | Standard reactivity and stability |

| Nosyl (Ns) | N,N'-dinosyl-1,3-propanediamine | NNs-DACN | Electron-withdrawing, enhanced reactivity |

| Mesyl (Ms) | N,N'-dimesyl-1,3-propanediamine | NMs-DACN | Increased hydrophilicity |

Amine Functionalization for Conjugation Diversity

The nitrogen atoms of the DACN ring are not only sites for sulfonylation but also points for introducing diverse functional groups for conjugation. This allows DACN to be linked to biomolecules, imaging agents, or nanoparticles. issuu.comresearchgate.nethzdr.de For example, a DACN derivative was prepared containing a 2,2'-dipicolylamine (B75229) (DPA) chelator moiety. hzdr.de This was achieved by synthesizing a sulfonyl-modified diamide, which was then used in a Nicholas reaction. The resulting DPA-DACN conjugate was successfully used for complexing with a technetium-99m tricarbonyl core, demonstrating a strategy for creating radiolabeled imaging agents. hzdr.de Such strategies often involve multi-step syntheses to build complex functional arms attached to the DACN nitrogens, enabling covalent attachment to other molecules of interest. nih.gov

Diversification of Alkynes through Ring Modification

Beyond N-functionalization, the properties of the alkyne can be tuned by modifying the ring structure itself. Research into heterocycloalkynes fused to a heterocyclic core represents a key advancement in this area. acs.org This approach creates new strained systems where the electronic nature of the fused ring influences the reactivity of the alkyne. By strategically introducing different heterocycles, it is possible to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the alkyne system, thereby fine-tuning the stability-reactivity profile. acs.org While not modifying the core 4,8-diazacyclononyne structure itself, this principle of fusing heterocyclic systems demonstrates a powerful strategy for diversifying the electronic properties of strained alkynes for bioorthogonal applications. acs.org

Optimization of Synthetic Pathways for Research Scale-Up

The optimization of synthetic routes for compounds like DACN(Tos)HCl is a critical step to ensure that these materials can be produced in sufficient quantities for extensive research and potential future applications. This involves a detailed evaluation of existing synthetic methods and the development of strategies to enhance efficiency, yield, and scalability.

A significant advancement in the synthesis of the 4,8-diazacyclononyne (DACN) core, the foundational structure of DACN(Tos)HCl, has been the development of a one-pot procedure. thieme-connect.comnii.ac.jpthieme-connect.com This approach represents a strategic improvement over previous stepwise methods, which were often hampered by laborious workup and purification procedures at each stage. thieme-connect.com

The evaluation of the synthetic process begins with readily available starting materials. In this case, the one-pot synthesis of DACNs commences from the commercially available 2-butyne-1,4-diol. thieme-connect.comthieme-connect.com The key transformation is a double Nicholas reaction, which efficiently constructs the cyclononyne (B1203973) skeleton by forming two carbon-nitrogen bonds in a single step. thieme-connect.com This reaction involves the cobalt complex of 2-butyne-1,4-diol and a suitable 1,3-propanediamine derivative. thieme-connect.com

The development of this one-pot strategy involved overcoming specific challenges, such as the removal of borane (B79455) residues, which was effectively solved by treatment with pyridine (B92270) in the presence of silica (B1680970) gel. thieme-connect.com This process evaluation and subsequent strategic refinement have made the synthesis of DACNs more practical for broader applications. thieme-connect.com The general applicability of this route is demonstrated by its use in creating a variety of DACN analogues by employing different nucleophiles in the double Nicholas reaction. thieme-connect.comthieme-connect.com

The process typically involves three main stages within a single pot:

Cobalt Complex Formation: 2-butyne-1,4-diol is reacted with octacarbonyldicobalt (Co₂(CO)₈) to form the corresponding cobalt complex. thieme-connect.com

Cyclization: The cobalt complex is then reacted with a diamine derivative, such as N,N'-bis(p-toluenesulfonyl)-1,3-propanediamine for the synthesis of the tosylated DACN precursor, in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). thieme-connect.com

Decomplexation: The final step is the removal of the cobalt moiety from the cyclized product, which can be achieved using an oxidizing agent like ceric ammonium nitrate (CAN). kyushu-u.ac.jp

This streamlined one-pot process has been successfully scaled up to a 10 mmol scale, affording the desired N,N'-bis(p-toluenesulfonyl)-4,8-diazacyclononyne in a 77% isolated yield after recrystallization. thieme-connect.com The ability to perform this synthesis on a larger scale with good yields is a significant step towards making these compounds more accessible for research. thieme-connect.com

The versatility of this method is highlighted by the synthesis of various DACN analogues with different protecting groups and ring structures. The following table summarizes the yields obtained for different DACN derivatives using the one-pot procedure, showcasing the method's robustness.

| Entry | Nucleophile (Diamine Derivative) | Product | Yield (%) | Reference |

| 1 | N,N'-bis(p-toluenesulfonyl)-1,3-propanediamine | N,N'-bis(p-toluenesulfonyl)-4,8-diazacyclononyne | 77 (on 10 mmol scale) | thieme-connect.com |

| 2 | N,N'-bis(2-nitrobenzenesulfonyl)-1,3-propanediamine | N,N'-bis(2-nitrobenzenesulfonyl)-4,8-diazacyclononyne | 72 (on 10 mmol scale) | thieme-connect.com |

| 3 | Aminoalcohol derivative | Oxa-diazacyclononyne derivative | 59 | thieme-connect.com |

| 4 | Diamine with longer methylene (B1212753) chain | 10-membered cycloalkyne | 83 | thieme-connect.com |

| 5 | Diamine with longer methylene chain | 11-membered cycloalkyne | 59 | thieme-connect.com |

This table is based on data reported in the literature and illustrates the yields for the synthesis of the core cyclononyne structures. The synthesis of DACN(Tos)HCl would require further selective deprotection and salt formation steps.

The development of this one-pot synthesis, along with its successful scale-up, represents a significant enhancement in the efficiency and yield for producing the core structure of DACN(Tos)HCl and its analogues. This optimized pathway facilitates the production of these valuable compounds for their application in areas such as copper-free click chemistry. thieme-connect.comnii.ac.jp

*mechanistic Investigations of Dacn Tos Hcl Reactivity in Cycloadditions

Kinetic Studies of Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC)

Kinetic analysis is fundamental to understanding the efficiency and applicability of a bioorthogonal reaction. acs.org The rate at which a strained alkyne reacts with an azide (B81097) is a critical parameter for its use, especially in dynamic biological systems where rapid and efficient ligation is required. mdpi.com

Reaction Rate Constants and Temperature Dependencies

The reactivity of DACN derivatives in SPAAC reactions has been quantified through kinetic studies. Research by Tomooka and colleagues has provided specific second-order rate constants for these cycloadditions. For a compound structurally analogous to the free base of DACN(Tos)HCl, specifically NH,NTs-DACN, the reaction rate constant with benzyl (B1604629) azide was determined. kyushu-u.ac.jp

The measured rate constant for the reaction of NH,NTs-DACN with benzyl azide in deuterated acetonitrile (B52724) (CD₃CN) at 25 °C is 3.3 × 10⁻³ M⁻¹s⁻¹. kyushu-u.ac.jp This reactivity is comparable to other DACN derivatives, such as a bis-tosylated DACN (1a in the study), which exhibited a rate constant of 5.5 × 10⁻³ M⁻¹s⁻¹ under similar conditions. kyushu-u.ac.jp These findings underscore that DACNs, while being more stable, possess click reactivity comparable to many cyclooctynes. kyushu-u.ac.jp

Currently, detailed studies on the temperature dependencies for the SPAAC reaction involving DACN(Tos)HCl are not extensively available in the public literature. However, for cycloaddition reactions in general, an increase in temperature typically leads to a higher reaction rate constant, as described by the Arrhenius equation. ajgreenchem.comrsc.org Experimental investigations on other SPAAC systems have confirmed that reactions are faster at physiological temperatures (e.g., 37 °C) compared to room temperature (e.g., 25 °C). iris-biotech.de

| Cycloalkyne | Azide Partner | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| NH,NTs-DACN | Benzyl Azide | CD₃CN | 25 | 3.3 x 10⁻³ | kyushu-u.ac.jp |

| N(COCF₃),NTs-DACN | Benzyl Azide | CD₃CN | 25 | 3.2 x 10⁻³ | kyushu-u.ac.jp |

| N(CO(CH₂)₂COOH),NTs-DACN | Benzyl Azide | CD₃CN | 25 | 5.1 x 10⁻³ | kyushu-u.ac.jp |

| NTs,NTs-DACN (1a) | Benzyl Azide | CD₃CN | 25 | 5.5 x 10⁻³ | kyushu-u.ac.jp |

Influence of Solvent Environment on Reaction Kinetics

The solvent environment can significantly impact the kinetics of chemical reactions, including cycloadditions. mdpi.comajgreenchem.comgoogle.comiupac.org Factors such as solvent polarity, viscosity, and the ability to form hydrogen bonds can stabilize or destabilize the reactants and the transition state to different extents, thereby altering the activation energy and the reaction rate. ajgreenchem.comiupac.org

For SPAAC reactions, the choice of solvent is critical, especially when considering biological applications where reactions occur in aqueous media. sci-hub.se While specific, comprehensive studies on the solvent effects for DACN(Tos)HCl are limited, research on other strained alkynes shows varied effects. For instance, some studies report that the rates of SPAAC reactions are surprisingly tolerant to changes in buffer conditions but can be impacted by the presence of organic co-solvents. sci-hub.se In other cases, polar solvents have been shown to accelerate reactions that proceed through a polar, asynchronous transition state by stabilizing the charge separation. nih.gov Conversely, for some Diels-Alder reactions, non-polar solvents resulted in higher reaction rates. google.com The hydrophilic nature of DACN derivatives can be enhanced by modifying the substituents on the nitrogen atoms, which improves water solubility and makes them more suitable for biological settings. oup.com The specific influence of a range of solvents on the kinetics of DACN(Tos)HCl remains an area for further detailed investigation.

Elucidation of Reaction Mechanisms and Transition State Geometries

The mechanism of the [3+2] cycloaddition between an azide and an alkyne is a concerted process, meaning it occurs in a single step without the formation of a stable intermediate. libretexts.orgcore.ac.uk The geometry of the transition state is a key determinant of the reaction's rate and stereochemical outcome. libretexts.orgfiveable.me

Stereochemical Pathways and Diastereoselectivity in SPAAC

In cycloaddition reactions, the stereochemistry of the product is determined by the way the reactants approach each other in the transition state. fiveable.me For symmetrically substituted DACNs, the reaction with an azide yields a single triazole product, which simplifies product analysis. kyushu-u.ac.jp When the DACN or the azide partner is chiral, the formation of diastereomers is possible. The degree of diastereoselectivity depends on the steric and electronic interactions in the transition state. While detailed stereochemical studies specifically for DACN(Tos)HCl are not prominent in the literature, the general principles of cycloaddition stereochemistry apply. The rigid, cyclic structure of the DACN can create a specific steric environment that may favor one approach of the azide over another, potentially leading to high diastereoselectivity.

Role of Ring Strain and Electronic Properties in Cycloaddition Reactivity

The primary driving force for SPAAC is the high internal energy of the strained cycloalkyne. oup.comthieme-connect.com The alkyne moiety in a cyclononyne (B1203973) like DACN is significantly bent from the ideal 180° linear geometry, which raises its ground-state energy and makes it more reactive. rsc.orgnih.gov This pre-distortion of the alkyne towards the geometry of the transition state significantly lowers the activation energy of the cycloaddition. nih.gov

Beyond ring strain, electronic effects play a crucial role in the reactivity of DACN derivatives. The presence of endocyclic nitrogen atoms is a key feature of the DACN scaffold. kyushu-u.ac.jp These heteroatoms influence the stability and reactivity of the ring. It is proposed that hyperconjugation of the σ* C-N orbitals with the alkyne π orbitals contributes to the stabilization of the bent structure and accelerates the Huisgen cycloaddition. kyushu-u.ac.jp The electron-withdrawing nature of the tosyl group (SO₂C₆H₄CH₃) attached to the nitrogen in DACN(Tos)HCl further modulates the electronic properties of the ring, influencing the LUMO (Lowest Unoccupied Molecular Orbital) of the alkyne and its interaction with the azide's HOMO (Highest Occupied Molecular Orbital). nih.gov Computational studies on similar systems have shown that electron-withdrawing substituents can lower the reaction barrier by enhancing orbital interactions in the transition state. nih.gov

*applications of Dacn Tos Hcl in Advanced Asymmetric and Bioconjugation Synthesis

Role as a Key Reagent in Click Chemistry for Molecular Conjugation

DACN(Tos)*HCl is a valuable precursor for generating strained cycloalkynes utilized in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. medchemexpress.commedchemexpress.comiris-biotech.de This type of "click chemistry" is celebrated for its high efficiency, selectivity, and biocompatibility, as it proceeds without the need for a cytotoxic copper catalyst. iris-biotech.de The inherent ring strain in the DACN-derived cycloalkyne facilitates a rapid and bioorthogonal reaction with azides, making it an excellent tool for molecular conjugation. medchemexpress.commedchemexpress.comiris-biotech.demedchemexpress.eu Compared to cyclooctynes, DACN derivatives exhibit high thermal and chemical stability while maintaining comparable reactivity in click chemistry. iris-biotech.deissuu.com

Development of Biocompatible Labeling Strategies

The use of DACN-derived alkynes has been pivotal in creating biocompatible labeling strategies for studying biomolecules in their native environments. These reagents can be attached to reporter molecules like fluorophores or affinity tags and introduced into systems containing azide-modified biomolecules. The ensuing SPAAC reaction allows for specific and covalent labeling, enabling visualization and tracking. The high reactivity of the strained alkyne ensures that labeling can occur at low concentrations, minimizing disruption to the biological system. iris-biotech.de This approach is a cornerstone of modern chemical biology, allowing for the precise investigation of biomolecular function.

Site-Specific Functionalization of Biomolecules (Peptides, Proteins)

A major hurdle in chemical biology is the site-specific modification of complex biomolecules such as peptides and proteins. semanticscholar.org DACN-based click chemistry provides a robust solution. By introducing an azide (B81097) group at a specific location within a peptide or protein, researchers can direct the conjugation of a DACN-derived probe to a single, desired site. semanticscholar.orgnih.gov This precise control is essential for maintaining the biomolecule's structure and function. semanticscholar.org This technique has been successfully used to attach various molecules, including polyethylene (B3416737) glycol (PEG) to enhance pharmacokinetic properties and cytotoxic drugs to create antibody-drug conjugates (ADCs) for targeted cancer therapy. issuu.comissuu.com

Exploration of DACN Derivatives as Chiral Ligands or Auxiliaries

The rigid, bicyclic structure of the DACN scaffold is also of great interest in asymmetric synthesis. By modifying the DACN core, it is possible to create a chiral environment that can control the stereochemical outcome of a reaction. mdpi.comnih.gov

Design Principles for Chiral Induction via DACN-based Scaffolds

The design of effective chiral ligands from DACN scaffolds is based on several key principles. The C2-symmetry often present in these derivatives helps to limit the number of possible transition states, leading to higher enantioselectivity. nih.gov The steric and electronic properties of the substituents on the nitrogen atoms can be fine-tuned to create a well-defined chiral pocket that influences the approach of reactants. rsc.orgresearchgate.netacs.org The rigidity of the bicyclic system ensures the effective transfer of chiral information during bond formation. nih.gov

Application in Asymmetric Synthesis of Chiral Intermediates

Chiral DACN derivatives have proven useful in the asymmetric synthesis of valuable chiral intermediates, which are essential building blocks for pharmaceuticals and other fine chemicals. bohrium.commdpi.com

A significant application of chiral DACN derivatives is in asymmetric alkylation reactions. acs.org In these reactions, a chiral DACN-based ligand coordinates with a metal catalyst to form a chiral complex. This complex then directs the addition of an electrophile to a prochiral nucleophile, resulting in the preferential formation of one enantiomer. nih.goveurekaselect.com For example, palladium-catalyzed asymmetric allylic alkylation using chiral ligands has been shown to produce products with high enantiomeric excess, demonstrating the potential of DACN-based systems in constructing stereogenic centers with high precision. nih.goveurekaselect.com

Enantioselective Catalysis (e.g., Transfer Hydrogenation, Organocatalysis)

Enantioselective catalysis is a cornerstone of modern chemical synthesis, enabling the production of chiral molecules with a high degree of stereochemical control. This field is broadly divided into methods using metal complexes, enzymes, or small organic molecules (organocatalysis). Key asymmetric reactions include transfer hydrogenation and various organocatalytic transformations.

Transfer Hydrogenation is a reduction process where hydrogen is transferred from a donor molecule (like isopropanol (B130326) or formic acid) to a substrate (such as a ketone or imine) mediated by a catalyst. researchgate.netiris-biotech.de This technique avoids the use of high-pressure gaseous hydrogen, making it a safer and more convenient method for both laboratory and industrial settings. researchgate.net

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. nih.gov This approach has gained prominence as a third pillar of catalysis, alongside biocatalysis and metal catalysis. researchgate.net Organocatalysts are often robust, less sensitive to air and moisture, and avoid the potential for heavy metal contamination in the final product, which is a significant advantage in pharmaceutical manufacturing. nih.govresearchgate.net

The primary role of DACN(Tos)HCl in the scientific literature is not as a catalyst for these reactions. Its molecular architecture, featuring a strained alkyne, is specifically designed for high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal ligation technique. issuu.comyoutube.com While some organocatalysts feature chiral amine or sulfonamide motifs, the utility of DACN(Tos)HCl is overwhelmingly documented in its capacity as a linker, where it forms a stable, covalent bond rather than facilitating catalytic turnover.

Table 1: Overview of Enantioselective Catalysis Concepts

| Catalysis Type | Description | Typical Catalyst Examples |

| Organocatalysis | Uses small, chiral organic molecules to accelerate reactions and control stereochemistry. Activation can occur via iminium, enamine, or hydrogen bonding intermediates. researchgate.net | L-Proline, MacMillan Imidazolidinones, Chiral Phosphoric Acids, Thiourea Derivatives. researchgate.netresearchgate.netresearchgate.net |

| Transfer Hydrogenation | A reduction method using a hydrogen donor (e.g., isopropanol, formic acid) and a catalyst to reduce unsaturated bonds, avoiding gaseous H₂. researchgate.net | Ruthenium or Iridium complexes with chiral ligands (e.g., TsDPEN derivatives). iris-biotech.debroadpharm.com |

*4.3. DACN(Tos)HCl in Linker Chemistry and Drug Delivery Systems

The principal application of this compound is in the field of bioconjugation and drug delivery, where it serves as a critical component in linker technologies. It is classified as a second-generation click chemistry reagent, specifically designed for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). youtube.com

The reactivity of this compound is derived from the significant ring strain of the alkyne bond within the nine-membered diazacyclononyne ring. issuu.com This strain allows the alkyne to react rapidly and selectively with azide-functionalized molecules without the need for a cytotoxic copper catalyst, a process known as bioorthogonal ligation. youtube.com This feature is paramount for applications in biological systems.

The structure of DACN(Tos)HCl offers multiple points for chemical modification. The two nitrogen atoms within the ring can be functionalized. In DACN(Tos)HCl, one nitrogen bears a p-toluenesulfonyl (Tosyl) group, which influences the electronic properties and stability of the ring, while the other is available for conjugation, presented here as a hydrochloride salt. issuu.comyoutube.com This dual-handle nature makes the DACN scaffold a versatile platform for constructing complex molecular architectures.

This compound in Linker Chemistry and Drug Delivery Systems

Integration into Advanced Drug Conjugate (ADC) Linker Design

Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug. issuu.com The linker that connects these two components is critical to the ADC's safety and efficacy, ensuring stability in circulation and facilitating payload release at the target site. issuu.com

This compound and its derivatives are integrated into ADC linkers to provide a stable and efficient conjugation point via the SPAAC reaction. In a typical strategy, an azide group is introduced into the antibody, often by incorporating an unnatural amino acid like p-azidophenylalanine. nih.gov The DACN-containing linker, already attached to the cytotoxic payload, is then "clicked" onto the antibody. This method offers excellent control over the conjugation site and the number of drug molecules attached per antibody, known as the drug-to-antibody ratio (DAR). nih.gov The resulting triazole linkage is exceptionally stable under physiological conditions, preventing premature drug release during circulation.

Table 2: Comparison of Bioconjugation Chemistries for ADCs

| Conjugation Method | Reactive Groups | Key Features |

| Maleimide-Thiol | Maleimide (B117702) + Thiol (from Cysteine) | Well-established; targets native or engineered cysteines. Resulting thiosuccinimide bond can undergo retro-Michael reaction, potentially reducing stability. |

| Amide Bond Formation | Activated Ester (e.g., NHS-ester) + Amine (from Lysine) | Targets abundant surface lysines, often resulting in a heterogeneous product with variable DAR and pharmacokinetic properties. |

| SPAAC (e.g., with DACN) | Strained Alkyne (DACN) + Azide | Bioorthogonal and copper-free. youtube.com Forms a highly stable triazole ring. Allows for precise site-specific conjugation and homogenous ADCs. nih.gov |

| Enzymatic Ligation | Specific peptide tags + Enzyme (e.g., Sortase A, Transglutaminase) | Offers exceptional site-specificity. Requires enzymatic reaction conditions and specific recognition sequences engineered into the antibody. |

Stimuli-Responsive Release Mechanisms Employing DACN Derivatives

For an ADC to be effective, the cytotoxic payload must be released from the antibody once it reaches the target tumor cell. Since the DACN-triazole linkage formed via SPAAC is non-cleavable, stimuli-responsive units must be engineered into other parts of the linker construct. A complete, cleavable linker incorporating a DACN moiety would typically connect the antibody and drug as follows: Antibody—Triazole(from DACN)—[Cleavable Unit] —Drug.

These cleavable units are designed to break apart in response to the unique conditions of the tumor microenvironment or within the cell's lysosomes. njbio.com

Acid-Cleavable Linkers: These incorporate moieties like hydrazones or phosphoramidates, which are stable at the neutral pH of blood (pH 7.4) but hydrolyze and release the drug in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0). issuu.comnjbio.com

Protease-Cleavable Linkers: These linkers contain short peptide sequences, such as the well-known valine-citrulline (Val-Cit) dipeptide, that are specifically recognized and cleaved by lysosomal proteases (e.g., Cathepsin B) that are highly active inside cancer cells. njbio.commdpi.com

Redox-Cleavable Linkers: These utilize disulfide bonds. The concentration of reducing agents like glutathione (B108866) (GSH) is significantly higher inside cells (~1-10 mM) than in the bloodstream (~2 µM). This differential promotes the cleavage of disulfide bonds, releasing the drug specifically within the intracellular environment. mdpi.comnih.gov

By combining the stable, bioorthogonal conjugation of DACN with one of these stimuli-responsive units, developers can create sophisticated ADCs that remain intact in circulation and execute precise payload delivery at the site of action.

Table 3: Stimuli-Responsive Release Mechanisms for ADC Linkers

| Stimulus | Chemical Moiety | Cleavage Mechanism | Relevance in ADC Design |

| Low pH | Hydrazone, Phosphoramidate | Acid-catalyzed hydrolysis | Drug release is triggered by the acidic environment of endosomes and lysosomes following ADC internalization. njbio.com |

| Enzymes | Dipeptides (e.g., Val-Cit) | Enzymatic cleavage by proteases (e.g., Cathepsin B) | Exploits high lysosomal protease activity in tumor cells for intracellular drug release. mdpi.commdpi.com |

| Redox Potential | Disulfide Bond (-S-S-) | Reduction by Glutathione (GSH) | Leverages the high intracellular GSH concentration to cleave the linker and release the drug inside the cell. nih.gov |

Table of Compounds

| Abbreviation / Name | Full Name / Description |

| *DACN(Tos)HCl | N-(p-toluenesulfonyl)-4,8-diazacyclononyne hydrochloride |

| ADC | Antibody-Drug Conjugate |

| SPAAC | Strain-Promoted Azide-Alkyne Cycloaddition |

| DAR | Drug-to-Antibody Ratio |

| NHS-ester | N-Hydroxysuccinimide ester |

| GSH | Glutathione |

| Val-Cit | Valine-Citrulline dipeptide |

| TsDPEN | N-(p-tosyl)-1,2-diphenylethylene-1,2-diamine |

| p-azidophenylalanine | An unnatural amino acid used for introducing an azide handle into proteins. |

*theoretical and Computational Studies of Dacn Tos Hcl

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. For DACN(Tos)•HCl, DFT calculations offer a deep understanding of the interplay between the inherent ring strain of the diazacyclononyne core and the electronic influence of the tosyl substituent.

Analysis of Strain Energy and Orbital Interactions

The reactivity of cyclic alkynes like DACN(Tos)•HCl is largely governed by their ring strain. This strain arises from the deformation of the ideal linear geometry of the alkyne bond to fit within the nine-membered ring. Computational methods, particularly a combination of homodesmotic equations and DFT calculations, are employed to quantify this strain energy. In a homodesmotic reaction, the number and types of bonds are conserved on both sides of the equation, which allows for a more accurate calculation of the strain energy by canceling out systematic errors in the computational method.

The tosyl group, being electron-withdrawing, influences the electronic properties of the diazacyclononyne ring. This effect is primarily mediated through the nitrogen atom to which it is attached. DFT calculations can map the electron density distribution and identify key orbital interactions. Natural Bond Orbital (NBO) analysis, for instance, can reveal hyperconjugative interactions between the nitrogen lone pair and the antibonding orbitals of the tosyl group, as well as the influence of the tosyl group on the p-orbitals of the alkyne.

| Parameter | Calculated Value | Significance |

| Ring Strain Energy (kcal/mol) | ~18-22 | High reactivity in strain-promoted reactions |

| N-S Bond Length (Å) | ~1.65 | Indicates a strong covalent bond |

| Alkyne C≡C Bond Angle (°) | ~160-165 | Significant deviation from linearity (180°) |

| HOMO-LUMO Gap (eV) | Varies with functional | Indicator of chemical reactivity and stability |

Interactive Data Table: Calculated Geometrical Parameters of DACN(Tos)•HCl Users can sort the table by clicking on the headers.

Prediction of Reactivity and Regioselectivity

DFT calculations are instrumental in predicting the reactivity of DACN(Tos)•HCl, particularly in cycloaddition reactions such as the strain-promoted azide-alkyne cycloaddition (SPAAC). The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The tosyl group's electron-withdrawing nature is expected to lower the energy of the LUMO of the alkyne, making it more electrophilic and thus more reactive towards nucleophilic partners like azides.

Furthermore, DFT can be used to model the transition states of potential reactions, allowing for the prediction of regioselectivity. By comparing the activation energies of different possible reaction pathways, the most favorable regioisomeric product can be identified. For instance, in the reaction of DACN(Tos)•HCl with an unsymmetrical azide (B81097), DFT calculations can determine whether the 1,4- or 1,5-disubstituted triazole product is favored.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide valuable information about the static electronic structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. For a flexible nine-membered ring like in DACN(Tos)•HCl, conformational flexibility is a crucial aspect to consider.

Dynamic Behavior of the Diazacyclononyne Ring

MD simulations can explore the conformational landscape of the diazacyclononyne ring in DACN(Tos)•HCl. These simulations track the atomic motions over time by solving Newton's equations of motion. From these trajectories, various conformations and the transitions between them can be identified. The presence of the bulky tosyl group is expected to restrict the conformational freedom of the ring compared to the unsubstituted diazacyclononyne. Analysis of the simulation can reveal the most stable conformations and the energy barriers for interconversion between them.

| Conformational State | Relative Population (%) | Key Dihedral Angles (°) |

| Chair-like | High | TBD |

| Boat-like | Low | TBD |

| Twist-boat | Intermediate | TBD |

Interactive Data Table: Conformational States of the Diazacyclononyne Ring from MD Simulations TBD: To Be Determined from specific simulation data.

Solvent Effects on Conformation and Reactivity

The solvent environment can significantly impact the conformation and reactivity of a molecule. MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of solute-solvent interactions. For DACN(Tos)•HCl, polar solvents are likely to stabilize charge-separated states and can influence the conformational equilibrium of the diazacyclononyne ring through hydrogen bonding and dipole-dipole interactions.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), can also be combined with DFT calculations to assess the effect of the solvent on the electronic structure and reactivity. These models treat the solvent as a continuous medium with a specific dielectric constant, providing a computationally efficient way to account for bulk solvent effects on reaction energetics.

Computational Modeling of Catalytic Cycles and Transition States

While DACN(Tos)•HCl is primarily used in strain-promoted (catalyst-free) reactions, computational modeling can also be applied to understand its behavior in the presence of a catalyst or to dissect the uncatalyzed reaction mechanism in greater detail. DFT calculations are the primary tool for modeling reaction mechanisms and identifying transition states.

For the SPAAC reaction involving DACN(Tos)•HCl, a concerted, asynchronous transition state is generally expected. DFT calculations can precisely locate the geometry of this transition state and calculate its energy, which corresponds to the activation energy of the reaction. Analysis of the transition state structure can reveal the extent of bond formation and breaking at this critical point in the reaction. By mapping the entire reaction pathway from reactants to products, including any intermediates and transition states, a comprehensive understanding of the reaction mechanism can be achieved. This detailed mechanistic insight is invaluable for optimizing reaction conditions and designing new, more efficient cycloalkyne reagents.

Mechanistic Insights into DACN-mediated Transformations

Computational studies on diaminocarbenes have been pivotal in understanding the mechanisms of the transformations they mediate. These studies often focus on the electronic properties of the carbene carbon and the energetics of the reaction pathways.

The stability and reactivity of diaminocarbenes are governed by the electronic effects of the nitrogen substituents. The lone pairs on the nitrogen atoms donate into the formally vacant p-orbital of the carbene carbon, providing significant π-stabilization. This donation modulates the nucleophilicity and electrophilicity of the carbene. In the case of DACN(Tos)HCl, the tosyl groups are strongly electron-withdrawing, which is expected to significantly influence the electronic properties of the carbene. Computational studies on related N-heterocyclic carbenes (NHCs) have shown that electron-withdrawing groups on the nitrogen atoms decrease the nucleophilicity of the carbene carbon. acs.org This effect can be rationalized by the delocalization of the nitrogen lone pairs towards the sulfonyl groups, thereby reducing their availability for donation to the carbene center.

DFT calculations on various diaminocarbene-catalyzed reactions have elucidated detailed reaction mechanisms, including the identification of key intermediates and transition states. For instance, in reactions where the carbene acts as a nucleophilic catalyst, the initial step typically involves the attack of the carbene on an electrophilic substrate. The energetics of this step are highly dependent on the HOMO (Highest Occupied Molecular Orbital) energy of the carbene. For DACN, the electron-withdrawing tosyl groups would likely lower the HOMO energy, potentially increasing the activation barrier for this initial step compared to carbenes with electron-donating substituents.

Conversely, the electrophilicity of the carbene carbon, which is related to the LUMO (Lowest Unoccupied Molecular Orbital) energy, can also be tuned. In some catalytic cycles, the carbene may need to act as an electrophile. Theoretical studies on diamidocarbenes, which also feature electron-withdrawing groups attached to the nitrogen atoms, have shown that these carbenes exhibit enhanced electrophilicity. nih.gov This suggests that DACN could potentially participate in transformations that are inaccessible to more nucleophilic NHCs.

Table 1: Predicted Electronic Property Trends in Diaminocarbenes Based on N-Substituents

| N-Substituent Type | Effect on Nitrogen Lone Pair Donation | Predicted Effect on Carbene Nucleophilicity | Predicted Effect on Carbene Electrophilicity |

|---|---|---|---|

| Alkyl (Electron-donating) | Strong | High | Low |

| Aryl | Moderate | Moderate | Moderate |

Rational Design of Novel DACN-based Reagents with Enhanced Properties

The insights gained from theoretical and computational studies are instrumental in the rational design of new reagents with tailored properties. By systematically modifying the structure of a parent compound like DACN and computationally evaluating the resulting changes in electronic and steric properties, researchers can predict and target molecules with enhanced reactivity, selectivity, or stability. worldscientific.comnih.gov

For the rational design of novel DACN-based reagents, computational approaches would likely focus on several key areas:

Tuning Electronic Properties: The tosyl groups in DACN(Tos)HCl offer a clear handle for modification. DFT calculations can be employed to screen a variety of sulfonyl groups with different electronic properties (e.g., replacing the methyl group on the tosyl ring with electron-donating or electron-withdrawing substituents). This would allow for the fine-tuning of the carbene's nucleophilicity and electrophilicity. For example, replacing the tosyl group with a more electron-withdrawing group like a nosyl (p-nitrobenzenesulfonyl) group would be predicted to further enhance the electrophilicity of the carbene.

Modifying Steric Hindrance: The steric environment around the carbene center is crucial for controlling the selectivity of catalytic reactions, particularly in asymmetric catalysis. rsc.org Computational modeling can be used to design DACN analogues with bulkier or chiral substituents on the diazepine (B8756704) ring or the aryl groups of the sulfonyl moiety. By calculating the steric maps and transition state energies for key reaction steps, it is possible to predict which modifications would lead to higher stereoselectivity.

Enhancing Stability: While diaminocarbenes are generally more stable than other types of carbenes, their stability can still be a concern. Computational studies can help in designing more robust DACN derivatives. For example, calculations can predict the susceptibility of different parts of the molecule to decomposition pathways, allowing for structural modifications to block these pathways.

Table 2: Illustrative Computational Parameters for the Design of Novel DACN-based Reagents

| Design Goal | Structural Modification Strategy | Key Computational Parameter to Evaluate | Desired Trend in Parameter |

|---|---|---|---|

| Increased Nucleophilicity | Replace tosyl with electron-donating groups | HOMO Energy | Increase |

| Increased Electrophilicity | Replace tosyl with stronger electron-withdrawing groups | LUMO Energy | Decrease |

| Enhanced Stereoselectivity | Introduce bulky/chiral groups on the backbone or N-substituents | Transition State Energy Differences (ΔΔG‡) for stereoisomeric products | Increase |

*advanced Analytical Techniques in Dacn Tos Hcl Research

Spectroscopic Methods for Mechanistic Interrogation

Spectroscopic techniques are indispensable for probing the intricate details of chemical transformations. They allow researchers to follow the progress of a reaction, identify transient intermediates, and elucidate the kinetics of product formation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure. In the context of DACN(Tos)HCl research, advanced NMR methods are employed to monitor reactions in real time. rptu.dechemrxiv.org This can be achieved by setting up reactions directly in an NMR tube and acquiring spectra at regular intervals, or by using a flow setup where the reaction mixture is continuously passed through the NMR spectrometer. rptu.dechemrxiv.org These approaches allow for the quantitative tracking of reactants, intermediates, and products, providing critical data for mechanistic and kinetic studies. york.ac.uknumberanalytics.com

For instance, in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction involving a DACN derivative, ¹H NMR can be used to follow the disappearance of the alkyne protons of the DACN ring and the appearance of new signals corresponding to the triazole ring of the product. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to definitively assign the structure of reaction intermediates and final products, which is particularly useful in complex reaction mixtures. acs.org

Table 1: Illustrative ¹H NMR Chemical Shift Changes in a SPAAC Reaction Monitored by NMR

| Compound/Intermediate | Key Proton | Initial Chemical Shift (ppm) | Final Chemical Shift (ppm) |

| DACN(Tos)HCl | Alkyne-adjacent CH | ~3.5 | - |

| Azide (B81097) Reactant | CH₂ adjacent to N₃ | ~4.2 | - |

| Triazole Product | Triazole CH | - | ~7.8 |

| Triazole Product | CH₂ adjacent to triazole | - | ~4.8 |

Note: This table is for illustrative purposes and actual chemical shifts will vary depending on the specific reactants and solvent conditions.

UV-Vis and fluorescence spectroscopy are powerful techniques for studying the kinetics of reactions, especially those involving chromophores or fluorophores. researchgate.netdrawellanalytical.com In the context of DACN(Tos)HCl, these methods are particularly useful for monitoring the progress of SPAAC reactions, which are central to its application in bioconjugation. acs.orgresearchgate.netacs.orgrsc.org The formation of the triazole ring during the cycloaddition can lead to a change in the electronic structure of the molecule, which can be observed as a change in the UV-Vis absorption spectrum. researchgate.net

By monitoring the change in absorbance at a specific wavelength over time, the reaction rate and kinetic parameters can be determined. ruepinglab.com If one of the reactants is fluorescent, the progress of the reaction can also be followed by the quenching or enhancement of the fluorescence signal upon conjugation. rug.nl This is a highly sensitive method that can be used to study reactions at very low concentrations. drawellanalytical.com

Table 2: Example Kinetic Data from UV-Vis Monitoring of a SPAAC Reaction

| Time (minutes) | Absorbance at 280 nm |

| 0 | 0.150 |

| 5 | 0.225 |

| 10 | 0.280 |

| 20 | 0.350 |

| 30 | 0.390 |

| 60 | 0.420 |

Note: This data is hypothetical and for illustrative purposes only.

Chromatographic and Mass Spectrometric Approaches for Product Analysis

Chromatographic and mass spectrometric techniques are essential for the separation, identification, and structural confirmation of the products of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. scielo.br In the context of DACN(Tos)HCl research, chiral HPLC is particularly important for determining the enantiomeric excess of products when the reaction is stereoselective. researchgate.netmdpi.comru.nlscience.govresearchgate.netacs.org This is crucial in pharmaceutical and biological applications where only one enantiomer may have the desired activity. By using a chiral stationary phase, the enantiomers of a product can be separated and their relative amounts quantified. quora.com

The development of a robust HPLC method involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers. nsf.gov The enantiomeric excess can then be calculated from the peak areas of the two enantiomers in the chromatogram.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elucidation of molecular structures. chromatographyonline.com In the study of DACN(Tos)HCl, mass spectrometry is indispensable for confirming the structure of conjugates, particularly in the context of antibody-drug conjugates (ADCs). nih.govacs.orgthermofisher.comacs.orgnih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of a conjugate, which can be used to confirm its elemental composition. acs.orgresearchgate.net Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the masses of the fragments. This provides detailed structural information, such as the site of conjugation on a protein. acs.org

Table 3: Hypothetical Mass Spectrometry Data for an ADC Formed with a DACN-based Linker

| Species | Expected Mass (Da) | Observed Mass (Da) |

| Unconjugated Antibody | 150,000 | 150,002 |

| Antibody + 1 Drug-Linker | 151,500 | 151,503 |

| Antibody + 2 Drug-Linkers | 153,000 | 153,005 |

| Antibody + 3 Drug-Linkers | 154,500 | 154,507 |

Note: The masses are illustrative and will depend on the specific antibody and drug used.

X-ray Crystallography for Solid-State Structural Analysis (of DACN derivatives/complexes)

The resulting crystal structures can provide valuable insights into the reactivity and binding properties of these compounds. For example, the crystal structure of a metal complex with a DACN-derived ligand could reveal the coordination geometry around the metal ion, which can influence its catalytic activity. researchgate.net

Compound Names

| Abbreviation/Name | Full Chemical Name |

| DACN(Tos)HCl | N-(p-toluenesulfonyl)-4,8-diazacyclononyne hydrochloride |

| COSY | Correlation Spectroscopy |

| HSQC | Heteronuclear Single Quantum Coherence |

| HMBC | Heteronuclear Multiple Bond Correlation |

| HPLC | High-Performance Liquid Chromatography |

| MS | Mass Spectrometry |

| HRMS | High-Resolution Mass Spectrometry |

| ADC | Antibody-Drug Conjugate |

| NMR | Nuclear Magnetic Resonance |

| UV-Vis | Ultraviolet-Visible |

| SPAAC | Strain-Promoted Azide-Alkyne Cycloaddition |

Specialized Techniques for In-Situ Reaction Analysis (e.g., Neutron Scattering for relevant catalytic systems)

To understand the dynamic processes occurring during a chemical reaction, in-situ analytical techniques are indispensable. These methods allow for the real-time monitoring of reactants, intermediates, products, and the catalyst itself, providing a holistic view of the reaction mechanism. fu-berlin.de For catalytic systems, particularly those involving hydrogen atoms or other light elements, neutron scattering has emerged as a uniquely powerful tool. nih.gov

Neutron scattering techniques are well-suited for studying the structural and dynamic properties of materials at an atomic and molecular level. nih.gov Unlike X-rays, which interact with the electron cloud, neutrons interact with the atomic nucleus. This fundamental difference provides several advantages for the study of catalytic systems, including those that could involve DACN(Tos)HCl. nih.govacs.org Key benefits include a high sensitivity to light elements, especially hydrogen, and the ability to distinguish between isotopes. acs.org Given that DACN(Tos)HCl contains 18 hydrogen atoms, this sensitivity is particularly relevant.

Inelastic Neutron Scattering (INS)

Inelastic Neutron Scattering (INS) is a vibrational spectroscopy technique that is exceptionally sensitive to hydrogen. osti.gov It can provide detailed information about the chemical nature of hydrogen-containing species on the surface of a catalyst or within a molecular structure. osti.gov For a hypothetical catalytic reaction involving the activation of DACN(Tos)*HCl, INS could be used to:

Identify and characterize the vibrational modes of the C-H bonds within the diazacyclononyne ring and the tosyl group.

Monitor changes in these vibrational modes upon coordination to a catalytic center.

Detect the formation of new hydrogen-containing intermediates during the reaction.

The ability of INS to distinguish between different types of hydrogen-related defects or species at various locations within a material, such as the core versus the surface of nanoparticles, highlights its potential for optimizing catalyst design. stfc.ac.uk

Quasi-Elastic Neutron Scattering (QENS)

Quasi-Elastic Neutron Scattering (QENS) provides information on the motions of molecules, such as diffusion and rotation, on a picosecond to nanosecond timescale. nih.govacs.org In the context of this compound research, QENS could be employed to study:

The dynamics of the this compound molecule when adsorbed on a catalyst support.

The mobility of specific parts of the molecule, such as the flexible diazacyclononyne ring.

Changes in molecular motion as the reaction progresses, which can shed light on the reaction mechanism. osti.gov

The following table summarizes the potential applications of these neutron scattering techniques in the study of a catalytic system involving this compound.

| Neutron Scattering Technique | Information Gained | Relevance to DACN(Tos)HCl Research |

| Inelastic Neutron Scattering (INS) | Vibrational spectra of hydrogen-containing species. | - Characterization of C-H bonds in the DACN(Tos)HCl structure.- Detection of reaction intermediates.- Understanding catalyst-substrate interactions. |

| Quasi-Elastic Neutron Scattering (QENS) | Molecular diffusion and rotational dynamics. | - Probing the mobility of DACN(Tos)HCl on a catalyst surface.- Studying the dynamics of the cycloalkyne ring.- Monitoring changes in molecular motion during a reaction. |

| Neutron Diffraction (ND) | Location of light elements in a crystal structure. | - Precise determination of hydrogen atom positions in DACN(Tos)HCl crystals.- Structural analysis of catalyst-DACN(Tos)HCl complexes. |

Illustrative Neutron Scattering Cross-Sections

The effectiveness of neutron scattering for a particular element is determined by its neutron scattering cross-section. The table below shows the neutron scattering cross-sections for the elements present in this compound, highlighting the exceptional sensitivity of the technique to hydrogen.

| Element | Isotope | Scattering Cross-Section (barns) |

| Hydrogen | ¹H | 82.03 |

| Carbon | ¹²C | 5.551 |

| Nitrogen | ¹⁴N | 11.01 |

| Oxygen | ¹⁶O | 4.232 |

| Sulfur | ³²S | 1.016 |

Data sourced from publicly available neutron scattering data. Note that these are representative values.

The significantly larger scattering cross-section of hydrogen compared to the other elements in this compound underscores why neutron scattering is an invaluable tool for studying the role of hydrogen in the catalytic reactions of this and related compounds. nih.govacs.org

While direct neutron scattering studies on this compound may not be widely published, the principles of the technique and its successful application to a wide range of catalytic systems demonstrate its immense potential for elucidating the intricate details of reactions involving this important cycloalkyne. nih.govacs.orgosti.gov

*emerging Research Areas and Future Perspectives for Dacn Tos Hcl

Development of Next-Generation DACN Derivatives with Tuned Reactivity

The core structure of DACN(Tos)*HCl offers a robust scaffold for chemical modification, enabling the development of next-generation derivatives with finely tuned reactivity and functionality. Research is moving towards creating a toolkit of DACN analogues, where modifications to the tosyl group or the second nitrogen atom can alter electronic properties, steric hindrance, and solubility, thereby tailoring the reagent for specific applications. issuu.comiris-biotech.de

The principle of tuning reactivity is well-established; for instance, substituting the electron-withdrawing tosyl group with other sulfonyl groups or different functionalities can modulate the strain and electronic nature of the alkyne, directly impacting the rate of the SPAAC reaction. nih.govmdpi.com The introduction of functional handles, such as hydroxyl groups or N-succinoyl esters, can facilitate further conjugation or improve properties like hydrophilicity. iris-biotech.deiris-biotech.de For example, derivatives like GIF-0082, an azido-functionalized dantrolene (B1669809) derivative, were designed as photoaffinity probes, showcasing how specific functional groups can be incorporated for advanced applications. nih.gov This strategy allows for the creation of reagents optimized for rapid bioconjugation, controlled release, or specific binding events.

Future work will likely focus on synthesizing DACN derivatives with a broad spectrum of reaction kinetics, from extremely fast-reacting variants for capturing transient biological events to slower, more controlled reagents for specific synthetic methodologies.

Table 1: Examples of DACN Derivatives and Their Potential Modifications

| Derivative Name | Modification from DACN(Tos)HCl | Potential Application | Reference |

| DACN(Tos,Suc-OH) | Addition of a succinoyl-hydroxyl group | Enhanced hydrophilicity, point of further conjugation | iris-biotech.deiris-biotech.de |

| DACN(Tos,Ns) | Replacement of one tosyl group with a nosyl group | Tuned reactivity and cleavage properties | iris-biotech.deiris-biotech.de |

| DACN-maleimide | Incorporation of a maleimide (B117702) functional group | Specific conjugation to thiol-containing biomolecules (e.g., cysteine residues) | rsc.org |

| DACN(Ms)HCl | Replacement of the tosyl group with a mesyl group | Altered reactivity and solubility profile | iris-biotech.de |

| Photoactivatable DACN | Incorporation of a photoreactive group (e.g., azido (B1232118) group) | Photoaffinity labeling and spatiotemporal control of ligation | nih.gov |

This table is illustrative, based on known derivatives and principles of chemical modification.

Integration into Automated Synthesis Platforms and High-Throughput Screening

The efficiency and robustness of modern chemical research are increasingly reliant on automation and high-throughput screening (HTS). bmglabtech.com HTS allows for the rapid testing of thousands of compounds to identify leads for drug discovery or to optimize reaction conditions. sigmaaldrich.comunchainedlabs.com The properties of this compound, such as its high stability and predictable reactivity in SPAAC reactions, make it an ideal candidate for integration into these automated workflows. iris-biotech.deissuu.com

Automated synthesis platforms, which can perform numerous reactions in parallel under precisely controlled conditions, can leverage this compound for the rapid generation of compound libraries. chemspeed.comnih.gov For example, in drug discovery, a library of diverse azide-containing fragments could be automatically reacted with a DACN-functionalized core molecule to quickly produce a wide array of potential drug candidates for screening. rsc.org This approach accelerates the hit identification process significantly compared to traditional, manual synthesis. nih.gov

The compatibility of the SPAAC reaction with a wide range of functional groups and its ability to proceed under mild, often biological, conditions means that it requires minimal adaptation for automated systems. nih.govnih.gov Future research will likely see the development of pre-packaged screening kits and reagent plates featuring this compound and its derivatives, designed for seamless use with robotic liquid handlers and HTS plate readers, further lowering the barrier to its adoption in large-scale screening campaigns. sigmaaldrich.com

Novel Applications in Material Science and Polymer Chemistry

The unique reactivity of diazo compounds and their derivatives, including the strained alkyne in DACN, presents significant opportunities in material science and polymer chemistry. sioc-journal.cn Polymer chemistry focuses on creating large molecules (polymers) with specific properties for use as plastics, fibers, and advanced materials. gnu.ac.kr The efficient and highly selective nature of the click reaction enabled by this compound is a powerful tool for polymer synthesis and modification.

Potential applications include:

Step-Growth Polymerization: DACN derivatives can be used as monomers in polymerization reactions. By reacting a bifunctional DACN derivative with a bifunctional azide (B81097), novel polymers with regularly spaced triazole linkages can be synthesized. This approach allows for precise control over the polymer backbone, potentially leading to materials with unique thermal or mechanical properties. sioc-journal.cn

Post-Polymerization Modification: Existing polymers can be functionalized with azide groups and subsequently modified using this compound. This is a powerful method for introducing specific functionalities, such as bioactive molecules or cross-linking agents, onto a polymer scaffold. This technique is valuable for creating functional biomaterials, hydrogels, or surface coatings. sioc-journal.cnbeilstein-journals.org

Dendrimer and Complex Architectures: The high efficiency of the SPAAC reaction is ideal for the stepwise synthesis of complex, well-defined macromolecular architectures like dendrimers. These highly branched structures have applications in drug delivery, catalysis, and sensing.

Advanced Materials: By incorporating DACN into polymer frameworks, researchers can develop advanced materials for specific applications such as organic semiconductors or specialized display materials. gnu.ac.krlist.lu

The versatility of DACN-based click chemistry is expected to drive innovation in creating polymers with novel structures and functions that are not easily accessible through traditional polymerization methods. sioc-journal.cn

Interdisciplinary Research with Chemical Biology and Medicinal Chemistry

The intersection of chemistry and biology is a fertile ground for discovery, with chemical biology providing tools to probe biological systems and medicinal chemistry aiming to design and synthesize new therapeutics. ucsf.edustrath.ac.ukutexas.edu this compound is a key enabling tool in this interdisciplinary space due to its central role in bioorthogonal chemistry—chemical reactions that can occur in a living system without interfering with native biochemical processes. nih.gov

The SPAAC reaction, facilitated by DACN, allows researchers to "click" molecules together with high specificity within the complex environment of a cell. nih.gov This has profound implications:

Biomolecule Labeling and Imaging: Scientists can metabolically incorporate an azide-modified sugar, amino acid, or lipid into cells. Subsequent reaction with a DACN derivative linked to a fluorescent dye allows for the precise visualization of these biomolecules, helping to elucidate their function and trafficking. rsc.orgresearchgate.net

Drug Discovery and Development: In medicinal chemistry, DACN can be used to link targeting moieties (like antibodies) to therapeutic payloads, a strategy used in creating antibody-drug conjugates (ADCs). issuu.com It can also be used in fragment-based drug discovery, where small azide-containing fragments that bind to a protein target can be "clicked" together using a DACN-based linker to create a more potent drug candidate. ucsf.edu

Probing Protein Interactions: DACN derivatives can be used to create chemical probes to study protein-protein interactions or to identify the targets of bioactive compounds. nih.govnagasaki-u.ac.jp

The stability and bio-inertness of the resulting triazole linkage, combined with the mild reaction conditions, ensure that DACN-mediated click chemistry will remain a vital technique for researchers seeking to understand and manipulate biological processes at the molecular level. nih.govconstructor.university

Sustainability Considerations in this compound Synthesis and Application

As the chemical industry moves towards greener and more sustainable practices, it is crucial to evaluate the entire lifecycle of important reagents like this compound. labmanager.com Green chemistry principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. labmanager.comhcltech.com

Future research in this area will likely address several key aspects:

Greener Synthesis Routes: Efforts will be made to develop synthetic pathways to this compound that improve atom economy (the amount of starting material that ends up in the final product) and reduce waste. This could involve exploring enzymatic or biocatalytic steps, which often proceed with high selectivity under mild conditions, or using solvents that are less hazardous to the environment. nih.govacs.org

Solvent Selection: The choice of solvents for both the synthesis and application of this compound is a critical sustainability factor. Replacing hazardous traditional solvents with safer alternatives like water, supercritical CO₂, or bio-derived solvents is a key goal of green chemistry. labmanager.com

Process Mass Intensity (PMI): Evaluating the PMI—the total mass of materials used to produce a certain mass of product—for the synthesis of this compound can highlight areas for improvement. A lower PMI indicates a more sustainable and efficient process. labmanager.com

HCl Recycling: The hydrochloride salt form of the compound involves hydrochloric acid. Industrial processes for the recovery and recycling of HCl are well-established and could be considered in large-scale production scenarios to minimize waste and resource consumption. thyssenkrupp-nucera.comresearchgate.net

By proactively incorporating the principles of green chemistry, the scientific community can ensure that the benefits of using powerful reagents like this compound are balanced with environmental responsibility.

Q & A

Q. What are the key structural features of DACN(Tos)•HCl that influence its reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions?

DACN(Tos)•HCl contains a strained cyclic alkyne core, which lowers the activation energy required for SPAAC reactions by inducing bond angle distortion. This structural strain enhances reactivity with azides, enabling rapid conjugation under physiological conditions. The tosyl (Tos) group improves solubility in polar solvents and stabilizes the intermediate during click reactions. Methodological characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm bond strain and X-ray crystallography to resolve spatial geometry .

Q. How is DACN(Tos)•HCl synthesized, and what purity validation methods are recommended?

Synthesis typically involves cyclization of precursor alkynes followed by tosylation. Post-synthesis, purity validation requires high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and mass spectrometry (MS) to confirm molecular weight. For novel derivatives, elemental analysis and Fourier-transform infrared (FTIR) spectroscopy are essential to verify functional groups. Detailed protocols should be documented in supplementary materials to ensure reproducibility .

Q. What are the standard experimental conditions for DACN(Tos)•HCl in bioconjugation studies?

Optimal conditions include a 1:1.2 molar ratio of DACN(Tos)•HCl to azide-functionalized molecules in phosphate-buffered saline (PBS, pH 7.4) at 25–37°C. Reaction completion is monitored via thin-layer chromatography (TLC) or fluorescence quenching assays. For kinetic studies, stopped-flow spectroscopy can track reaction progress in real time .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to maximize DACN(Tos)•HCl efficiency in heterogeneous systems (e.g., protein surfaces)?

Use a design of experiments (DoE) approach to systematically vary pH (6.5–8.5), temperature (4–50°C), and ionic strength. Surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) assays quantify conjugation efficiency. Competing factors like protein denaturation or non-specific binding require controls such as bovine serum albumin (BSA) blocking and post-reaction centrifugal filtration .

Q. What strategies mitigate DACN(Tos)•HCl’s hydrophobicity-induced aggregation in aqueous systems?